molecular formula C15H8ClF4NO2S B12850929 2-[(4-Chloro-3-fluoroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione

2-[(4-Chloro-3-fluoroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione

Cat. No.: B12850929
M. Wt: 377.7 g/mol
InChI Key: ZTEZHSYHKYYKRY-UJAHMPFHSA-N
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Description

2-[(4-Chloro-3-fluoroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione is a complex organic compound characterized by its unique structure, which includes a combination of chloro, fluoro, and thienyl groups

Preparation Methods

The synthesis of 2-[(4-Chloro-3-fluoroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione typically involves multiple steps. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common reagents used in the synthesis include chloroform, fluorobenzene, and thiophene derivatives. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-[(4-Chloro-3-fluoroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(4-Chloro-3-fluoroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-3-fluoroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

2-[(4-Chloro-3-fluoroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione can be compared with other similar compounds, such as:

  • 2-[(4-Chloroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione
  • 2-[(4-Fluoroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione

These compounds share similar structural features but differ in the presence of specific substituents, which can influence their chemical properties and applications. The uniqueness of this compound lies in its combination of chloro, fluoro, and thienyl groups, which may confer distinct reactivity and biological activity.

Properties

Molecular Formula

C15H8ClF4NO2S

Molecular Weight

377.7 g/mol

IUPAC Name

(E)-3-[(4-chloro-3-fluorophenyl)iminomethyl]-1,1,1-trifluoro-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one

InChI

InChI=1S/C15H8ClF4NO2S/c16-10-4-3-8(6-11(10)17)21-7-9(14(23)15(18,19)20)13(22)12-2-1-5-24-12/h1-7,22H/b13-9+,21-7?

InChI Key

ZTEZHSYHKYYKRY-UJAHMPFHSA-N

Isomeric SMILES

C1=CSC(=C1)/C(=C(/C=NC2=CC(=C(C=C2)Cl)F)\C(=O)C(F)(F)F)/O

Canonical SMILES

C1=CSC(=C1)C(=C(C=NC2=CC(=C(C=C2)Cl)F)C(=O)C(F)(F)F)O

Origin of Product

United States

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